molecular formula C11H17NO5 B2739258 dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate CAS No. 477858-64-3

dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate

Cat. No.: B2739258
CAS No.: 477858-64-3
M. Wt: 243.259
InChI Key: KIYKAUVQHKCWOV-AATRIKPKSA-N
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Description

Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a structurally complex ester featuring a succinate backbone functionalized with a dimethylamino-substituted propenoyl group. Its structural motifs align with intermediates used in heterocyclic chemistry and drug development, as seen in compounds like mobocertinib succinate and sumatriptan succinate .

Properties

IUPAC Name

dimethyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-12(2)6-5-9(13)8(11(15)17-4)7-10(14)16-3/h5-6,8H,7H2,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKAUVQHKCWOV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate typically involves the reaction of dimethyl succinate with dimethylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The detailed mechanism of action is still under investigation, and further research is needed to fully understand its molecular interactions.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity Evidence Reference
This compound C₁₀H₁₅NO₅ Succinate ester, propenoyl, dimethylamino Synthetic intermediate, heterocycle precursor N/A (Target)
Sumatriptan Succinate C₁₄H₂₁N₃O₂S·C₄H₆O₄ Indole, sulfonamide, succinate salt Migraine treatment (5-HT₁ receptor agonist)
Mobocertinib Succinate C₃₂H₃₉N₇O₄⁺·C₄H₆O₄ Pyrimidine, acryloylamino, succinate salt Kinase inhibitor (EGFR exon 20 mutations)
Bis-ethoxypropenenitrile (Compound 6) C₂₀H₂₀N₄O₂S₂ Ethoxypropenenitrile, thienothiophene Precursor to aminopyrazoles
Dicrotophos (Bidrin) C₈H₁₆NO₅P Dimethyl phosphate, dimethylamino Acaricide/insecticide

Spectral and Physicochemical Properties

  • 1H-NMR Signatures :
    • The target compound’s ethylenic proton (δ ~7.5 ppm) aligns with compound 5 (δ 7.51) .
    • Sumatriptan’s indole protons resonate at δ 6.5–7.8, distinct from the target’s aliphatic signals .
  • Mass Spectrometry :
    • Compound 5 (m/z 412) and bis-ethoxypropenenitrile (higher MW due to ethoxy groups) differ from the target’s theoretical molecular ion .
    • Mobocertinib’s succinate salt has a molecular weight of 703.8 g/mol, emphasizing larger pharmaceutical structures .

Biological Activity

Dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as Mannich bases, which are characterized by the presence of a dimethylamino group and a propenoyl moiety. The general structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the dimethylamino group is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies have shown that Mannich bases exhibit cytotoxic effects against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and promoting ATP leakage .
  • Antimicrobial Activity : Research indicates that Mannich bases have potential antibacterial and antifungal properties. The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .
  • Enzyme Inhibition : The ability of Mannich bases to act as enzyme inhibitors has been documented. This includes inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Cell Line Activity Mechanism
Study 1HeLaAnticancerInduction of apoptosis through mitochondrial disruption
Study 2HepG2CytotoxicityInhibition of DNA topoisomerase I
Study 3A549AntimicrobialDisruption of membrane integrity

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong anticancer potential.
  • Antimicrobial Effects : In another study, the compound was tested against various bacterial strains, showing effective inhibition at low concentrations (MIC < 50 µg/mL). This highlights its potential as an antimicrobial agent.
  • Enzyme Inhibition : Research demonstrated that the compound effectively inhibited DNA topoisomerase I activity in vitro, leading to increased DNA damage in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate, and how can reaction conditions be optimized for high stereochemical purity?

  • Methodology : Utilize conjugated dienophile systems (e.g., dimethyl acetylenedicarboxylate) in stepwise esterification and Michael addition reactions. Reaction parameters such as temperature (room temperature), solvent (ethyl acetate), and catalyst-free conditions are critical to minimize side reactions and preserve the (E)-configuration . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, as demonstrated in analogous succinate ester syntheses .

Q. Which spectroscopic techniques are most effective for confirming the (E)-configuration and structural integrity of the α,β-unsaturated ester moiety?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H-NMR to observe coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) between the α and β protons of the propenoyl group. NOESY can confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine the (E)-configuration, as demonstrated for related dimethylamino-substituted esters .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (C=O at ~1700 cm1^{-1}) and dimethylamino N–C vibrations (~2800 cm1^{-1}) .

Q. How does the dimethylamino group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodology : Perform polarity assessments using logP calculations and experimental solubility tests in solvents like DMSO, methanol, and hexane. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) can be monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the α,β-unsaturated ester in nucleophilic additions or cycloadditions?

  • Methodology : Conduct kinetic studies and DFT calculations to analyze electron density distribution. The dimethylamino group’s electron-donating effect reduces electrophilicity at the β-carbon, favoring 1,4-additions over 1,2-additions. Compare reactivity with non-amino analogs, as seen in organophosphorus ylide syntheses .

Q. Can computational modeling predict the compound’s electronic properties and guide the design of derivatives for targeted applications?

  • Methodology : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for λmax_{\text{max}}) and correlate with X-ray crystallographic data .

Q. What strategies mitigate racemization or isomerization during functionalization of the succinate backbone?

  • Methodology : Employ low-temperature reactions (<0°C) and sterically hindered bases to minimize keto-enol tautomerism. Chiral chromatography (e.g., using cellulose-based columns) can separate enantiomers, as applied in related succinate ester analyses .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or receptors) in structure-activity relationship (SAR) studies?

  • Methodology : Use molecular docking simulations to predict binding affinities with target proteins (e.g., acetylcholinesterase). Validate with in vitro assays, such as fluorescence quenching or surface plasmon resonance (SPR), as seen in studies of pharmacologically active succinate derivatives .

Methodological Considerations

  • Synthetic Challenges : Side reactions (e.g., retro-Michael additions) can occur under basic conditions. Use anhydrous solvents and inert atmospheres to suppress hydrolysis .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, and HPLC) to resolve structural ambiguities, particularly for isomers .
  • Handling and Storage : Store in light-resistant containers under nitrogen at –20°C to prevent oxidation of the α,β-unsaturated system .

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